molecular formula C10H9BrN2O2 B11778318 Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate

Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate

Cat. No.: B11778318
M. Wt: 269.09 g/mol
InChI Key: IGDMPQURYKGFCH-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate (CAS 1804172-55-1) is a high-purity chemical reagent featuring a brominated benzimidazole core, a privileged scaffold in drug discovery and materials science . The molecular formula is C 10 H 9 BrN 2 O 2 with a molecular weight of 269.10 . This compound is supplied for research applications as a versatile synthetic intermediate. The benzimidazole structure is a foundational element in numerous pharmaceuticals, demonstrating a wide spectrum of pharmacological activities, including antiviral, antifungal, antioxidant, and anticancer properties . The presence of the bromine atom at the 2-position of the benzimidazole ring makes this compound a particularly valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Chan-Lam N-arylation, enabling the exploration of novel chemical space for developing new bioactive molecules or functional materials . The acetate ester group offers a handle for further hydrolysis or other transformations, increasing its utility in multi-step synthetic routes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet for proper handling information. The compound has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 2-(2-bromo-3H-benzimidazol-5-yl)acetate

InChI

InChI=1S/C10H9BrN2O2/c1-15-9(14)5-6-2-3-7-8(4-6)13-10(11)12-7/h2-4H,5H2,1H3,(H,12,13)

InChI Key

IGDMPQURYKGFCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)N=C(N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate typically involves the bromination of a benzimidazole precursor followed by esterification. One common method involves the reaction of 2-bromo-1H-benzo[d]imidazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets. The bromine atom and the benzimidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 2: Pharmacological Activities of Benzimidazole Derivatives

Compound Name Substituents Biological Activity Reference
5d (2-(2-bromo-1H-benzimidazol-1-yl)acetonitrile) Br, CN Anticancer (inferred from structural analogs)
44 (Trifluoromethyl-phenyl derivative) CF₃, COPh Antiproliferative (IC₅₀: 3.2 µM vs. HCT-116)
9c (Bromophenyl-thiazole acetamide) Br, thiazole-triazole α-Glucosidase inhibition (docking score: −9.2 kcal/mol)
CTL series (Piperazinyl-benzimidazoles) OH, piperazine FASN inhibition (IC₅₀: 0.8 µM vs. MCF-7)

Key Observations:

  • Bromine’s Role: Bromo substituents enhance lipophilicity and membrane permeability, critical for intracellular target engagement (e.g., anticancer activity) .
  • Ester vs. Amide Functionalities: Methyl acetate (target compound) may offer better metabolic stability compared to acetamide derivatives (e.g., 9c), which are prone to hydrolysis .

Computational and Structural Insights

  • Tautomerism and Electronic Effects: DFT studies on 2-[(2-sulfanyl-1H-benzimidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate revealed thione-thiol tautomerism, stabilizing the thiol form in polar solvents . Bromine’s electronegativity in the target compound may similarly stabilize specific tautomers or resonance structures.
  • Crystal Packing: Brominated imidazoles (e.g., 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromo-benzoate ) exhibit π-π stacking (centroid distance: 3.48 Å) and C-H∙∙∙O hydrogen bonding, which could enhance solid-state stability .

Q & A

Q. What are the established synthetic protocols for Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate, and how are reaction conditions optimized?

The synthesis of benzimidazole derivatives like this compound typically involves multi-step reactions, starting with cyclization of substituted o-phenylenediamine precursors. Key steps include:

  • Cyclization : Reacting 4-bromo-1,2-diaminobenzene with methyl glyoxylate or similar carbonyl sources under acidic conditions (e.g., HCl/EtOH) to form the benzimidazole core .
  • Esterification : Introducing the acetate group via nucleophilic substitution or coupling reactions. For example, alkylation with methyl chloroacetate in the presence of a base like K₂CO₃ in DMF .
  • Optimization : Solvent choice (e.g., THF for better solubility) and catalyst selection (e.g., AlCl₃ for electrophilic bromination) significantly impact yield. Evidence suggests dichloromethane and diisopropylethylamine as optimal for ester formation in related compounds .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For example, the bromo group causes distinct deshielding in aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., TOF-MS) validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature) .
  • Elemental Analysis : Used to verify purity by comparing calculated vs. experimental C/H/N/Br content .
  • IR Spectroscopy : Identifies functional groups like ester carbonyl (C=O stretch at ~1700 cm⁻¹) and N-H stretches in the benzimidazole ring .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and tautomeric behavior of this compound?

  • Tautomerism Analysis : DFT/B3LYP/6-311++G(d,p) calculations can model thione-thiol tautomerism in benzimidazoles, predicting energy differences between tautomers. The Gauge-Invariant Atomic Orbital (GIAO) method aligns experimental and calculated NMR shifts to validate tautomeric states .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps computed via DFT reveal charge transfer tendencies, which correlate with reactivity in cross-coupling reactions .

Q. What is the mechanistic role of the bromo substituent in the reactivity of this compound in cross-coupling reactions?

  • Suzuki-Miyaura Coupling : The bromo group acts as a leaving site for palladium-catalyzed coupling with boronic acids. Steric and electronic effects of the bromine position influence reaction rates; para-substitution (as in this compound) enhances oxidative addition efficiency .
  • Nucleophilic Aromatic Substitution : Bromine’s electron-withdrawing effect activates the benzimidazole ring for substitution with nucleophiles (e.g., amines or thiols) under mild conditions .

Q. How do structural modifications at the benzimidazole core influence the biological activity of this compound derivatives?

  • Substituent Effects : Adding electron-donating groups (e.g., methoxy) to the benzimidazole ring increases π-π stacking with biological targets, enhancing binding affinity. Conversely, bromine’s hydrophobicity improves membrane permeability .
  • Docking Studies : Molecular docking of analogous compounds (e.g., 9c in ) shows that substituents at the 5-position interact with hydrophobic pockets in enzymes like kinases. Modifications here can alter inhibition potency by up to 10-fold .

Methodological Notes

  • Contradiction Management : While bromine generally enhances electrophilicity, steric hindrance in ortho-substituted derivatives may reduce reactivity. Always validate predictions with experimental kinetics .
  • Data Reproducibility : Use SHELX programs (e.g., SHELXL) for crystallographic validation of synthetic products, ensuring structural accuracy .

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